Cyclo(Ala-Tyr)

Description

Significance of Cyclic Dipeptides in Natural Product Chemistry

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are heterocyclic compounds formed from the condensation of two α-amino acids. evitachem.com They represent a large and widespread class of bioactive natural products, having been isolated from a variety of sources including bacteria, fungi, plants, and animals. evitachem.comsmolecule.com The significance of cyclic dipeptides in natural product chemistry stems from several key characteristics.

Compared to their linear peptide counterparts, cyclic dipeptides exhibit enhanced stability and resistance to enzymatic degradation by proteases. evitachem.com This increased stability is a direct result of their constrained cyclic structure, which also imparts a degree of conformational rigidity. evitachem.com This rigidity can facilitate specific interactions with biological targets, making them attractive scaffolds for drug discovery. evitachem.commedchemexpress.com

The biological activities of cyclic dipeptides are remarkably diverse, encompassing antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory properties. chemfaces.comnih.govfrontiersin.org For instance, certain proline-containing DKPs have been shown to act as plant growth regulators. oup.com Their ability to bind to a wide range of receptors has led to them being described as "privileged structures" in medicinal chemistry. evitachem.comsmolecule.com Furthermore, the DKP scaffold is a versatile platform for chemical modification, allowing for the synthesis of a vast array of derivatives with potentially novel biological functions. evitachem.com Beyond their medicinal applications, cyclic dipeptides are also utilized as catalysts and chiral auxiliaries in synthetic organic chemistry and serve as models for studying peptide and protein conformations. evitachem.com

Overview of Cyclo(Ala-Tyr) within the Cyclic Dipeptide Class

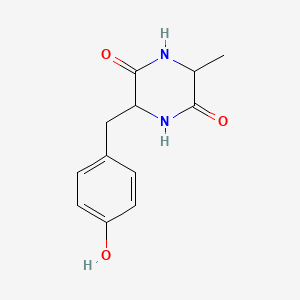

Cyclo(Ala-Tyr), a cyclic dipeptide consisting of alanine (B10760859) and tyrosine residues, is a naturally occurring alkaloid. invivochem.com It has been isolated from microbial sources, including the bacterium Brevibacillus borstelensis and the marine bacterium Pseudomonas putida, which was itself isolated from a sponge of the genus Haliclona. invivochem.comchemfaces.com

The chemical structure of Cyclo(Ala-Tyr) features the characteristic 2,5-diketopiperazine ring. The presence of the tyrosine residue introduces an aromatic phenol (B47542) group, which can influence its chemical properties and biological interactions.

Table 1: Chemical Properties of Cyclo(Ala-Tyr)

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₃ | invivochem.com |

| Molecular Weight | 234.25 g/mol | invivochem.com |

| Common Synonyms | cyclo(Tyr-Ala) | researchgate.net |

| Physical Description | Powder | chemfaces.com |

| Natural Sources | Brevibacillus borstelensis, Pseudomonas putida | invivochem.comchemfaces.com |

Initial research into the biological activities of Cyclo(Ala-Tyr) has revealed its potential in specific applications. Notably, it has demonstrated anti-diatom activity. chemfaces.com While comprehensive studies on its full range of biological effects are ongoing, related cyclic dipeptides containing tyrosine have shown various activities, including antibacterial, antifungal, and anticancer effects, suggesting potential avenues for future investigation of Cyclo(Ala-Tyr). smolecule.commedchemexpress.comresearchgate.net

Research Trajectories and Academic Relevance of Cyclo(Ala-Tyr)

The academic relevance of Cyclo(Ala-Tyr) is situated within the broader interest in cyclic dipeptides as a whole. A significant trajectory in the research of cyclic dipeptides involves the synthesis of novel analogs to explore structure-activity relationships. internationalscholarsjournals.com By modifying the amino acid residues or the core DKP scaffold, researchers aim to enhance potency, selectivity, and pharmacokinetic properties. internationalscholarsjournals.com

Cyclic dipeptides, due to their constrained conformations, are excellent models for studying the fundamental principles of peptide folding and molecular recognition. medchemexpress.com Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are frequently employed to elucidate the three-dimensional structures of these molecules, providing insights into how they interact with biological targets. internationalscholarsjournals.comnih.gov

Furthermore, there is growing interest in the potential of cyclic dipeptides as building blocks for the development of new biomaterials. mdpi.com Their ability to self-assemble into ordered structures opens up possibilities for applications in nanotechnology and drug delivery. Research into compounds like Cyclo(Ala-Tyr) contributes to the fundamental understanding of this important class of natural products and can pave the way for the development of new therapeutic agents and advanced materials. The study of naturally occurring cyclic dipeptides continues to be a vibrant area of scientific inquiry, driven by the potential for discovering novel chemical entities with valuable biological activities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

21754-26-7 |

|---|---|

Molecular Formula |

C12H14N2O3 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

(3S,6S)-3-[(4-hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione |

InChI |

InChI=1S/C12H14N2O3/c1-7-11(16)14-10(12(17)13-7)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6H2,1H3,(H,13,17)(H,14,16)/t7-,10-/m0/s1 |

InChI Key |

MFUNIDMQFPXVGU-XVKPBYJWSA-N |

SMILES |

CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Isolation and Natural Occurrence of Cyclo Ala Tyr

Non-Enzymatic Mechanisms of Cyclic Dipeptide Formation

Cyclic dipeptides can form spontaneously from their linear dipeptide precursors under certain conditions, such as elevated temperatures or in the presence of specific catalysts. This intramolecular cyclization involves the nucleophilic attack of the N-terminal amino group on the C-terminal ester or amide, leading to the formation of the diketopiperazine ring and the elimination of a molecule like water or an alcohol. While this non-enzymatic formation is chemically feasible, it is generally not considered the main route for the biosynthesis of specific cyclic dipeptides in biological systems, which typically rely on highly specific enzymatic machinery.

Chemical Synthesis Methodologies for Cyclo Ala Tyr and Analogues

Stereochemical Control in Synthetic Protocols

The synthesis of cyclic peptides, including Cyclo(Ala-Tyr), necessitates meticulous attention to stereochemical control to ensure the formation of the desired enantiomerically pure product. The inherent chirality of the constituent amino acids, Alanine (B10760859) (Ala) and Tyrosine (Tyr), forms the foundation of Cyclo(Ala-Tyr)'s stereochemistry. Consequently, synthetic strategies must not only assemble the cyclic structure but also rigorously preserve the stereochemical integrity of the L-Alanine and L-Tyrosine residues throughout the process, thereby preventing epimerization.

The stereochemical outcome of Cyclo(Ala-Tyr) synthesis is primarily dictated by the enantiomeric purity of the starting materials. The use of enantiomerically pure L-Alanine and L-Tyrosine is paramount, as any racemization in the precursors will directly translate to a racemic or diastereomeric mixture in the final cyclic dipeptide frontiersin.org.

A critical aspect of stereochemical control during the synthesis of cyclic peptides is the prevention of epimerization. Epimerization refers to the loss of stereochemical configuration at the α-carbon of an amino acid residue, which can occur during peptide bond formation and cyclization steps, particularly under harsh reaction conditions or prolonged exposure to activating agents nih.gov. Modern synthetic methodologies aim to employ mild conditions and specific reaction mechanisms to minimize this undesired side reaction. For instance, strategies involving β-thiolactone frameworks have been developed to facilitate efficient head-to-tail amidation while preventing epimerization by restricting carbonyl rotation and maintaining high reactivity without excessive activation nih.gov. Similarly, other chemoselective cyclization reactions are designed to proceed under conditions that preserve the stereochemical integrity of the peptide backbone emorychem.scienceacs.orgnih.gov.

While Cyclo(Ala-Tyr) itself possesses only two chiral centers derived from its constituent amino acids, the principles of stereochemical control become even more critical when synthesizing analogues or more complex cyclic peptides. In such cases, the sequence of amino acids and the specific positions within the cyclic structure can influence the stereochemical outcome of newly formed chiral centers emorychem.scienceresearchgate.net. Diketopiperazines (DKPs), the broader class to which Cyclo(Ala-Tyr) belongs, are known to allow for stereochemical definition and control at up to four positions within their six-membered ring structure bas.bgresearchgate.netresearchgate.net. This inherent potential for stereochemical manipulation underscores the importance of developing synthetic protocols that can precisely control the configuration at each stereogenic center.

The following conceptual table illustrates the expected stereochemical outcome based on the chirality of the starting amino acids:

| Starting Amino Acid 1 | Starting Amino Acid 2 | Expected Cyclo(AA1-AA2) Stereochemistry |

| L-Alanine | L-Tyrosine | Cyclo(L-Ala-L-Tyr) |

| D-Alanine | L-Tyrosine | Cyclo(D-Ala-L-Tyr) |

| L-Alanine | D-Tyrosine | Cyclo(L-Ala-D-Tyr) |

| D-Alanine | D-Tyrosine | Cyclo(D-Ala-D-Tyr) |

It is crucial to note that successful synthesis relies on employing synthetic routes that maintain the chirality of the starting L-amino acids to yield the desired Cyclo(L-Ala-L-Tyr).

Conformational Analysis and Structural Dynamics of Cyclo Ala Tyr

Spectroscopic Characterization of Conformations

Spectroscopic techniques provide invaluable experimental data to probe the structure and dynamics of molecules in solution and in the solid state. Various methods have been employed to understand the conformational preferences of Cyclo(Ala-Tyr).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution by analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) tandfonline.comrsc.orgresearchgate.net. While direct NMR studies specifically detailing the conformational analysis of Cyclo(Ala-Tyr) are not extensively detailed in the provided search results, related studies on similar cyclic dipeptides containing tyrosine, such as cyclo(L-5(MeO)Trp-L-Tyr(Me)) and cyclo(Tyr-Pro), highlight the utility of NMR in identifying folded and extended conformations of the aromatic side chains rsc.orgmdpi.comresearchgate.netaip.org. These studies suggest that the tyrosine side chain in cyclic dipeptides often folds over the DKP ring, driven by interactions between the aromatic group and the DKP core rsc.orgresearchgate.net. NMR data, particularly NOESY experiments, can reveal through-space proximity between protons, providing crucial distance restraints for conformational modeling tandfonline.comrsc.org.

X-ray Diffraction Studies

X-ray diffraction provides definitive information about the solid-state structure of molecules, including bond lengths, bond angles, and torsion angles, which define the molecule's conformation. While specific X-ray diffraction data for Cyclo(Ala-Tyr) are not directly presented in the provided search results, studies on related cyclic dipeptides offer insights. For instance, in cyclo(L-Pro-L-Tyr), the tyrosine side chain is observed to be folded towards the diketopiperazine (DKP) ring, and the DKP ring adopts a twist-boat conformation koreascience.krresearchgate.net. Similarly, the solid-state structure of cyclo(Tyr-Tyr) exhibits stabilizing interactions within an O-H···O hydrogen bond, influencing its conformation nih.gov. These findings suggest that in the crystalline state, Cyclo(Ala-Tyr) likely adopts a conformation where the tyrosine side chain is oriented relative to the DKP ring, potentially influenced by intermolecular hydrogen bonding and crystal packing forces.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are sensitive to molecular vibrations and can provide information about functional groups, hydrogen bonding, and conformational states researchgate.netresearchgate.netresearchgate.net. Studies on other cyclic dipeptides, such as cyclo(Ala-His) and cyclo(l-Cys-d-Cys), demonstrate the use of these techniques in conjunction with quantum chemical calculations to interpret vibrational spectra and elucidate structural properties nih.govresearchgate.netresearchgate.netresearchgate.net. The carbonyl stretching (C=O) and N-H stretching vibrations are particularly sensitive to the local environment and hydrogen bonding, offering insights into conformational preferences. For Cyclo(Ala-Tyr), specific band assignments in IR and Raman spectra would correlate with the vibrational modes of the DKP ring and the alanine (B10760859) and tyrosine side chains, providing evidence for specific conformers or the presence of intermolecular interactions.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is particularly useful for chiral molecules like Cyclo(Ala-Tyr) as it probes the differential absorption of left and right circularly polarized light, providing information about secondary structure and conformational populations mdpi.comresearchgate.netsubr.edu. Studies on related peptides, such as cyclo(l-Ala-l-Tyr) and cyclo(l-Tyr-l-Tyr), have used near-UV CD to suggest conformations based on energy minimization and comparison with computed spectra mdpi.comresearchgate.net. The CD spectrum of tyrosine-containing cyclic dipeptides can be sensitive to the solvent and the specific conformational populations, with bands in the near-UV region attributed to transitions within the tyrosine residue mdpi.comresearchgate.net. The sign and intensity of CD bands can indicate the orientation and interaction of the aromatic side chain with the peptide backbone, providing clues about folded or extended conformations mdpi.comresearchgate.net.

Gas-Phase Spectroscopic Techniques (e.g., Resonance-Enhanced Two-Photon Ionization, IR/UV Double Resonance)

Gas-phase spectroscopic techniques, such as Resonance-Enhanced Two-Photon Ionization (REMPI) and IR/UV double resonance spectroscopy, allow for the study of isolated molecules, free from solvent or crystal packing effects mdpi.comresearchgate.netunina.itrsc.orgacs.orgacs.org. These methods are crucial for understanding the intrinsic conformational preferences of molecules. Studies on related aromatic cyclic dipeptides like cyclo(Tyr-Pro) and cyclo(Tyr-Tyr) have employed these techniques to identify different structural families, often revealing a folded conformation of the aromatic substituent over the DKP ring as the most stable form mdpi.comresearchgate.net. The ability to selectively excite specific conformers and probe their vibrational modes provides detailed structural information. While direct gas-phase studies on Cyclo(Ala-Tyr) are not explicitly detailed in the provided results, these advanced techniques are highly relevant for characterizing its fundamental conformational states.

Computational and Theoretical Approaches

Computational methods play a vital role in complementing experimental data by exploring the potential energy surface, predicting stable conformations, and simulating molecular dynamics.

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of molecules over time, allowing for the exploration of conformational transitions and the sampling of the conformational landscape tandfonline.combiorxiv.orgnih.govnih.govresearchgate.net. By simulating the movement of atoms and molecules, MD can reveal the flexibility of Cyclo(Ala-Tyr) and the energy barriers between different conformational states. Force fields such as AMBER, OPLS-AA, and GROMOS are commonly used in these simulations nih.gov. Enhanced sampling techniques, such as Replica Exchange Molecular Dynamics (REMD) or Metadynamics, are often employed to efficiently explore the complex conformational space of peptides nih.govnih.gov.

Quantum Chemical Calculations (DFT) : DFT calculations are used to obtain highly accurate energies, geometries, and spectroscopic properties (e.g., IR, Raman, CD) of specific conformers researchgate.netresearchgate.netresearchgate.netunina.itdergipark.org.tr. These calculations can help assign experimental spectroscopic signals to specific structural models. For instance, DFT calculations have been used to predict vibrational spectra of cyclic dipeptides, showing good agreement with experimental data when using appropriate basis sets and functionals researchgate.netresearchgate.netresearchgate.net. The relative energies of conformers calculated by DFT are crucial for understanding their populations at a given temperature.

Data Table: Representative Conformational Parameters (Hypothetical based on related studies)

While specific quantitative data for Cyclo(Ala-Tyr) from the provided snippets are limited, related studies on similar cyclic dipeptides suggest the types of parameters that would be relevant. The following table illustrates hypothetical representative conformational parameters that might be obtained from computational studies or derived from spectroscopic data for Cyclo(Ala-Tyr).

| Parameter | Residue | Conformer A (Folded) | Conformer B (Extended) | Notes |

| Relative Energy (kcal/mol) | - | 0.0 | 1.5 | Conformer A is more stable. |

| (Ala) | Ala | -70° | -60° | Backbone dihedral angle. |

| (Ala) | Ala | 160° | 170° | Backbone dihedral angle. |

| (Ala) | Ala | -60° | -70° | Side chain dihedral angle of Alanine. |

| (Tyr) | Tyr | -75° | -80° | Backbone dihedral angle. |

| (Tyr) | Tyr | 150° | 165° | Backbone dihedral angle. |

| (Tyr) | Tyr | -70° (g+) | 180° (trans) | Side chain dihedral angle of Tyrosine. g+ indicates a folded conformation, trans indicates an extended conformation. mdpi.comresearchgate.net |

| (Tyr) | Tyr | 90° | 90° | Side chain dihedral angle of Tyrosine. |

| Hydrogen Bond (N-H···O=C) | Backbone | Present | Present | Indicates the presence of intramolecular hydrogen bonds stabilizing the DKP ring. |

| Tyr Side Chain Position | Tyr | Folded towards DKP | Extended away from DKP | Refers to the orientation of the phenolic ring relative to the DKP core. rsc.orgresearchgate.netkoreascience.kr |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic structure and conformational preferences of molecules. Studies employing DFT, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-31++G(d,p) or 6-311++G(d,p), are instrumental in optimizing molecular geometries and determining the relative energies of various conformers researchgate.netdergipark.org.trrsc.orgresearchgate.netresearchgate.net. These calculations are vital for identifying the most stable arrangements of atoms and side chains within the cyclic dipeptide. Furthermore, DFT calculations are frequently used to interpret experimental spectroscopic data, such as infrared (IR) and Raman spectra, by simulating vibrational frequencies and modes researchgate.netnih.gov. The accuracy of DFT predictions is contingent upon the chosen theoretical framework and basis set, which collectively influence the computed energy landscape and structural parameters rsc.org.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are indispensable for understanding the dynamic nature and conformational flexibility of cyclic dipeptides in solution. These simulations, typically employing force fields like OPLS-AA/L or AMBER, allow researchers to observe how molecules move and transition between different conformations over time nih.gov. MD simulations are critical for evaluating the impact of the surrounding solvent, which can significantly stabilize or alter peptide structures through hydrogen bonding and solvation effects researchgate.netnih.gov. Given the complex energy landscape of cyclic peptides, enhanced sampling techniques are often integrated into MD protocols to ensure thorough exploration of all accessible conformations nih.gov. Studies on related dipeptides, such as cyclo(Tyr-Pro), have utilized MD to characterize their conformational ensembles under various conditions researchgate.net.

Conformational Energy Calculations

Conformational energy calculations, often performed as part of DFT or Molecular Mechanics (MM) studies, are essential for ranking the stability of different molecular arrangements. These calculations quantify energy contributions from non-bonded interactions, including Van der Waals forces, electrostatic interactions, and torsional potentials dergipark.org.trresearchgate.net. For related cyclic dipeptides, studies have identified multiple stable conformers and reported their relative energies, typically in kilocalories per mole (kcal/mol), providing insights into their energetic landscape researchgate.netdergipark.org.trresearchgate.netbsu.edu.az. The identification of these energy minima helps predict which conformations are most likely to be populated under specific experimental or physiological conditions. For instance, research on cyclo(Tyr-Cys) and cyclo(Phe-Cys) has detailed the total and relative energies of several conformers, demonstrating how side-chain dihedral angles influence these energy values dergipark.org.trresearchgate.net.

Table 1: Representative Conformational Energies and Key Dihedral Angles for Cyclic Dipeptides (Illustrative)

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Notes on Conformation | Source Reference |

| Conformer A | 0.0 | χ1_Ala: ~60, χ1_Tyr: ~180 | Balanced side chain orientation | dergipark.org.trresearchgate.net |

| Conformer B | 0.2 | χ1_Ala: ~180, χ1_Tyr: ~60 | Alternative side chain orientation | dergipark.org.trresearchgate.net |

| Conformer C | 0.5 | χ1_Ala: ~60, χ1_Tyr: ~60 | Different side chain packing | dergipark.org.trresearchgate.net |

| Conformer D | 1.0 | χ1_Ala: ~180, χ1_Tyr: ~180 | Extended side chains | dergipark.org.trresearchgate.net |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding is a pivotal force in stabilizing the conformations of cyclic dipeptides, operating both within a single molecule (intramolecular) and between molecules in the solid state (intermolecular) nih.govuoguelph.caacs.org. Intramolecular hydrogen bonds can form between backbone atoms or between side-chain functional groups and backbone atoms, thereby contributing to the rigidity and specific three-dimensional shape of a particular conformer acs.org. For instance, in cyclo(Tyr-Pro), the hydroxyl group of the tyrosine residue has been observed to form hydrogen bonds with carbonyl oxygens of the DKP ring researchgate.netchemfaces.com. Intermolecular hydrogen bonds are fundamental to crystal packing and the formation of supramolecular assemblies, frequently leading to the organization of molecules into linear tapes or layered structures nih.govuoguelph.ca. The tyrosine residue, with its hydroxyl group and aromatic ring, is capable of participating in diverse hydrogen bonding interactions, including O-H···O bonds and potentially weaker C-H···O or C-H···π interactions nih.govchemfaces.comresearchgate.net. Computational analyses have indicated that Cyclo(Ala-Tyr) possesses three hydrogen bond donors and three acceptors, underscoring its potential to form such networks nih.gov. Research on related cyclic dipeptides suggests that the specific arrangement and strength of hydrogen bonds are highly sensitive to the amino acid sequence and the molecule's chirality researchgate.netnih.gov.

Table 2: Hydrogen Bonding Features in Cyclic Dipeptides (Illustrative)

| Feature | Cyclo(Ala-Tyr) (Computed) | Cyclo(Tyr-Pro) (Observed/Computed) | Cyclo(Tyr-Tyr) (Observed/Computed) | Source Reference |

| H-bond Donor Count | 3 | N/A | N/A | nih.gov |

| H-bond Acceptor Count | 3 | N/A | N/A | nih.gov |

| Intramolecular H-bonds | Potential | Yes (e.g., Tyr-OH···C=O) | Yes (e.g., O-H···O) | researchgate.netnih.govchemfaces.comacs.org |

| Intermolecular H-bonds | Potential | Yes (e.g., Tyr-OH···C=O) | Yes (e.g., O-H···O) | researchgate.netnih.govchemfaces.comuoguelph.ca |

| Key H-bond Interactions | - | Tyr-OH···C=O (ring) | O-H···O (stabilizing) | researchgate.netnih.govchemfaces.com |

Note: The data in this table provides a comparative overview of hydrogen bonding characteristics. Specific details for Cyclo(Ala-Tyr) are based on computed counts nih.gov, while observed and computed interactions are drawn from studies on closely related cyclic dipeptides containing tyrosine.

Molecular Mechanisms of Action and Biological Relevance

Cellular Pathway Modulation

Influence on Cellular Stress Responses

Cyclic dipeptides, in general, have been observed to influence cellular processes, which can include responses to various forms of stress. While direct, specific data on Cyclo(Ala-Tyr)'s impact on distinct cellular stress pathways such as oxidative stress, heat shock, or endoplasmic reticulum stress is limited in the reviewed literature, its known bioactivity suggests a capacity to modulate cellular functions biosynth.com. Studies on related compounds, such as the linear dipeptide Tyr-Ala, have indicated an enhancement of stress resistance through the upregulation of stress-related proteins like Superoxide Dismutase (SOD) and Heat Shock Proteins (HSP) researchgate.net. Similarly, other cyclic dipeptides like cyclo(His-Pro) have been shown to accumulate in response to stress conditions, suggesting a role in cellular adaptation oup.com. The general bioactivity of Cyclo(Ala-Tyr) implies its potential to interact with cellular pathways that govern stress management, though specific mechanisms for this compound require further elucidation.

Effects on Cellular Membrane Integrity and Polarization

Direct evidence detailing the specific effects of Cyclo(Ala-Tyr) on cellular membrane integrity and polarization was not extensively found in the provided literature. However, related cyclic dipeptides, such as cyclo(Pro-Tyr), have been reported to disrupt plasma membrane polarization, increase membrane fluidity, and compromise fungal membrane integrity. These effects have been linked to the destabilization of membrane microdomains containing specific proteins like [H+]ATPase Pma1 researchgate.netnih.govbiorxiv.org. While these findings are significant for understanding the broader class of cyclic dipeptides, their direct applicability to Cyclo(Ala-Tyr) would necessitate specific experimental validation.

Role in Intercellular Communication and Quorum Sensing

Intercellular communication, particularly quorum sensing (QS) in microbial communities, is a significant area where cyclic dipeptides have demonstrated involvement. Many diketopiperazines (DKPs) function as signaling molecules or modulators of QS systems, influencing bacterial virulence and biofilm formation researchgate.netnih.govnih.govarxiv.org. For instance, compounds like cyclo(Pro-Tyr) and cyclo(L-Pro-L-Tyr) have been shown to inhibit or modulate quorum sensing mechanisms in bacteria like Pseudomonas aeruginosa researchgate.netnih.govarxiv.org. While Cyclo(Ala-Tyr) has been noted for its potential antimicrobial effects biosynth.com, direct studies specifically detailing its role in intercellular communication or quorum sensing are limited in the current literature. Further research would be needed to confirm any such involvement for Cyclo(Ala-Tyr).

Structure-Activity Relationship (SAR) Studies of Cyclo(Ala-Tyr) Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure influence its biological activity. These studies inform the rational design of new compounds with improved or modulated therapeutic properties.

Impact of Amino Acid Residues and Chirality on Bioactivity

Research into cyclic peptide analogues has highlighted the significant impact of specific amino acid residues and their stereochemistry on bioactivity. For instance, studies on analogues of histogranin (B123765) fragments have demonstrated that variations in amino acid composition and chirality can substantially alter potency. One such analogue, cyclo[-Gly-Ala-Tyr-d-Arg-], was found to be a potent analgesic, exhibiting significantly higher potency compared to a reference peptide nih.gov. This finding underscores the importance of both the specific amino acid residues (Alanine and Tyrosine in this context) and their stereochemical configuration (e.g., the presence of D-Arginine) in determining the pharmacological profile of cyclic peptides.

Analytical and Quantification Methodologies for Cyclo Ala Tyr in Research Settings

Advanced Spectrometric Techniques for Trace Analysis

The accurate and sensitive detection and quantification of chemical compounds at trace levels are critical in various research settings. For cyclic dipeptides (DKPs) such as Cyclo(Ala-Tyr), advanced spectrometric techniques, particularly those coupled with chromatographic separation, are indispensable for achieving the required sensitivity and specificity. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as a gold standard for trace analysis of peptides and related metabolites due to its high selectivity, sensitivity, and ability to handle complex biological and environmental matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the detection and structural elucidation capabilities of mass spectrometry. This hyphenated technique is particularly well-suited for the trace analysis of Cyclo(Ala-Tyr) by enabling:

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) separates Cyclo(Ala-Tyr) from other components in a sample based on its physicochemical properties, such as polarity and hydrophobicity.

Ionization: Electrospray Ionization (ESI) is a common interface for LC-MS/MS, efficiently converting eluted analytes into charged ions in the gas phase, typically as protonated molecules ([M+H]+) in positive ion mode.

Mass Analysis: Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (e.g., the protonated molecule of Cyclo(Ala-Tyr)) and fragmenting it in a collision cell. The resulting fragment ions are then detected. This process, often performed in Multiple Reaction Monitoring (MRM) mode, targets specific precursor-to-product ion transitions, providing high selectivity and sensitivity for the target analyte, even at very low concentrations.

Research has demonstrated the efficacy of LC-MS/MS for the simultaneous analysis and quantification of numerous DKPs in complex matrices like food extracts and pharmaceutical solutions. Studies developing quantitative methods for DKPs have achieved robust performance metrics essential for trace analysis.

Research Findings and Quantification of Cyclic Dipeptides

Studies focusing on the analysis of cyclic dipeptides (DKPs) using LC-MS/MS have established methodologies capable of detecting and quantifying these compounds at trace levels. For instance, a study developing a quantitative and simultaneous analytical method for 31 kinds of DKPs using LC-MS/MS applied it to tea extracts. This research successfully determined 18 different DKPs in Pu-erh tea at concentrations ranging from 0.0017 to 0.11 ppm (parts per million) researchgate.nettandfonline.com.

The validation of such methods typically includes assessing linearity, repeatability, and recovery. For the analyzed DKPs, linearity of calibration curves was found to be high (≥ 0.992), and repeatability, measured by the relative standard deviation (RSD), was generally below 10% researchgate.nettandfonline.com. Recovery rates, crucial for accurate quantification, were reported to be within the acceptable range of 70-120% for a significant portion of the analyzed DKPs tandfonline.com. These findings underscore the capability of LC-MS/MS to provide reliable quantitative data for DKPs at trace concentrations.

While specific quantitative trace analysis data for Cyclo(Ala-Tyr) itself in various matrices might be less extensively detailed in the public domain compared to broader DKP profiling studies, its identification has been reported using other mass spectrometric imaging techniques. For example, cyclo(Ala-Tyr) was detected with a mass-to-charge ratio (m/z) of 257.10 in Bombyx batryticatus using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) frontiersin.orgnih.gov. This confirms its presence in biological systems and highlights the utility of mass spectrometry in identifying such molecules. Furthermore, Ala-Tyr has been used as a standard substance in LC-MS/MS analyses of peptides, indicating its relevance in developing analytical protocols chromatographyonline.com.

Other studies have employed LC-MS/MS for the trace analysis of various peptides and their impurities in pharmaceutical solutions, reporting concentrations in the microgram per milliliter (μg/mL) range for cyclic peptides like cyclo(Ala-Gln) and cyclo(Gly-Tyr) nih.gov. These methods were validated according to stringent guidelines, demonstrating the robustness of LC-MS/MS for sensitive peptide quantification.

Data Table: Spectrometric Analysis of Cyclic Dipeptides

The following table summarizes typical findings from research employing advanced spectrometric techniques for the analysis of cyclic dipeptides, providing context for the trace analysis of Cyclo(Ala-Tyr).

| Technique | Matrix | Analyte (Example) | Typical Concentration Range | Typical Validation Parameters | Key Spectrometric Details |

| LC-MS/MS (ESI+) | Tea Extract | Various DKPs (e.g., Cyclo(Ala-Pro)) | 0.0017 – 0.11 ppm | Linearity: ≥ 0.992; RSD: ≤ 10%; Recovery: 70-120% | MRM mode, [M+H]+ precursor ion, specific fragment ions |

| LC-MS/MS (ESI+) | Pharmaceutical Solutions | Other Cyclic Peptides (e.g., Cyclo(Ala-Gln)) | Up to ~800 μg/mL (impurities) | Validated per ICH guidelines | ESI+, MS/MS |

| MALDI-MSI | Bombyx batryticatus tissue | Cyclo(Ala-Tyr) | Detected (spatial distribution) | N/A (imaging technique) | m/z 257.10 (proton adduct) |

Other Advanced Spectrometric Techniques

While LC-MS/MS is paramount for quantitative trace analysis, other advanced spectrometric techniques contribute to the comprehensive characterization of peptides. High-resolution mass spectrometry (HRMS), such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), offers precise mass measurements that can aid in the unambiguous identification of compounds by determining their elemental composition rsc.orgacs.org. MALDI-MSI, as mentioned, provides spatial distribution information, which is valuable for understanding the localization of peptides within biological tissues frontiersin.orgnih.gov. However, for routine, highly sensitive quantification of Cyclo(Ala-Tyr) in complex mixtures, LC-MS/MS remains the preferred methodology.

Future Directions and Research Opportunities in Cyclo Ala Tyr Studies

Elucidation of Undefined Molecular Mechanisms and Biological Pathways

A primary focus for future research will be the detailed elucidation of the molecular mechanisms through which Cyclo(Ala-Tyr) exerts its biological effects. While preliminary studies have identified various activities, the precise signaling pathways and molecular targets remain largely undefined.

Future investigations should aim to:

Identify specific protein targets: High-throughput screening and affinity-based proteomic approaches can be employed to identify the direct binding partners of Cyclo(Ala-Tyr) within the cell.

Map signaling cascades: Once target proteins are identified, subsequent studies can delineate the downstream signaling pathways that are modulated by the compound. This may involve techniques such as phosphoproteomics to identify changes in protein phosphorylation, a key event in many signaling pathways. aacrjournals.org

Uncover novel biological roles: Beyond its currently known activities, it is crucial to explore other potential biological functions of Cyclo(Ala-Tyr). This could involve unbiased phenotypic screening in various disease models. For instance, while some cyclic dipeptides have been investigated for their effects on cancer cell lines, the specific impact of Cyclo(Ala-Tyr) on pathways like the mTOR signaling pathway, which is crucial in T-cell acute lymphoblastic leukemia, remains an open area for research. nih.govnih.gov

A deeper understanding of these fundamental mechanisms is critical for the rational design of more potent and selective analogs of Cyclo(Ala-Tyr) for therapeutic applications.

Exploration of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of cyclic dipeptides is a fascinating area of research, often involving unique enzymatic machinery. While the general pathways for the synthesis of the precursor amino acids, L-alanine and L-tyrosine, are well-established, the specific enzymes responsible for the cyclization of these two amino acids to form Cyclo(Ala-Tyr) are not fully characterized. mdpi.comnih.gov

Future research in this area should focus on:

Discovery of novel cyclodipeptide synthases (CDPSs): Genome mining and functional screening of microbial genomes are powerful tools for identifying novel enzymes. Research into CDPSs could uncover enzymes with high specificity and efficiency for the synthesis of Cyclo(Ala-Tyr). researchgate.net

Characterization of enzymatic mechanisms: Once identified, detailed biochemical and structural studies of these enzymes will be essential to understand their catalytic mechanisms. This knowledge can be leveraged for the biocatalytic production of Cyclo(Ala-Tyr) and its derivatives.

Engineering of biosynthetic pathways: Metabolic engineering of microbial hosts could be employed to enhance the production of Cyclo(Ala-Tyr). This may involve overexpressing key biosynthetic enzymes or knocking out competing metabolic pathways. The integration of genetic code expansion technology with the directed evolution of CDPSs presents a novel strategy for creating new classes of CDPSs capable of biosynthesizing cyclodipeptides containing noncanonical amino acids. acs.org

The exploration of novel biosynthetic routes and enzymes will not only provide insights into the natural production of this compound but also offer sustainable and efficient methods for its synthesis.

Development of Advanced and Stereoselective Synthetic Strategies

The chemical synthesis of cyclic dipeptides with high stereoselectivity is a significant challenge in organic chemistry. The development of advanced and efficient synthetic methods is crucial for producing Cyclo(Ala-Tyr) and its analogs for detailed biological evaluation.

Future synthetic strategies should aim to:

Develop novel catalytic asymmetric methods: The design and application of new chiral catalysts for the stereoselective synthesis of the diketopiperazine core of Cyclo(Ala-Tyr) is a key area of research. researchgate.net This includes exploring intramolecular Tsuji–Trost reactions and other transition-metal-catalyzed cyclizations. acs.org

Improve solid-phase synthesis techniques: Solid-phase peptide synthesis offers a powerful platform for the rapid synthesis of a library of Cyclo(Ala-Tyr) analogs. Further advancements in this area could lead to more efficient and automated synthetic protocols.

Explore chemoenzymatic approaches: The combination of chemical and enzymatic methods can offer a powerful and sustainable approach to the synthesis of complex molecules like Cyclo(Ala-Tyr). For instance, an L-amino acid ligase has been used in an efficient enzymatic cascade for the synthesis of the linear dipeptide Ala-Tyr. nih.gov

The development of robust and versatile synthetic methodologies will be instrumental in advancing the study of Cyclo(Ala-Tyr) by providing access to a wide range of structurally diverse analogs for structure-activity relationship studies.

Integration of Omics Technologies in Discovery and Characterization

The application of "omics" technologies, such as genomics, proteomics, and metabolomics, will be transformative in the study of Cyclo(Ala-Tyr). nih.gov These high-throughput approaches can provide a global and unbiased view of the biological effects of the compound.

Future research should leverage omics technologies to:

Identify biomarkers of activity: Metabolomic and proteomic profiling of cells or tissues treated with Cyclo(Ala-Tyr) can help identify biomarkers associated with its biological activity. nih.govmdpi.com This information can be valuable for monitoring the efficacy of potential therapeutic interventions.

Unravel complex biological networks: Integrating data from multiple omics platforms can provide a systems-level understanding of the cellular response to Cyclo(Ala-Tyr). This can help to identify key regulatory hubs and pathways that are modulated by the compound. oup.com

Discover novel natural sources: Metabolomic analysis of various natural sources, such as marine fungi, could lead to the discovery of new organisms that produce Cyclo(Ala-Tyr) or related compounds. preprints.org

The integration of omics technologies will provide a wealth of data that can be used to generate new hypotheses about the function of Cyclo(Ala-Tyr) and to guide future research efforts.

Computational Design and Predictive Modeling for Modulating Bioactivity

Computational approaches are becoming increasingly important in drug discovery and development. In the context of Cyclo(Ala-Tyr), in silico methods can be used to design novel analogs with improved bioactivity and to predict their properties.

Future computational studies should focus on:

Molecular docking and dynamics simulations: These methods can be used to predict the binding mode of Cyclo(Ala-Tyr) to its target proteins and to understand the molecular basis of its activity. This information can guide the design of new analogs with enhanced binding affinity and selectivity.

Quantitative structure-activity relationship (QSAR) modeling: QSAR models can be developed to predict the biological activity of new Cyclo(Ala-Tyr) analogs based on their chemical structure. This can help to prioritize compounds for synthesis and biological testing.

De novo design of novel scaffolds: Computational algorithms can be used to design completely new molecular scaffolds that mimic the key pharmacophoric features of Cyclo(Ala-Tyr). This can lead to the discovery of novel classes of compounds with similar or improved biological activity. Recent advancements in machine learning, combined with molecular dynamics simulations, are enabling the efficient prediction of structural ensembles for cyclic peptides, which will be invaluable for rational design. researchgate.netnih.gov

The application of computational design and predictive modeling will accelerate the discovery and optimization of Cyclo(Ala-Tyr)-based compounds for a variety of applications.

Q & A

Q. How is Cyclo(Ala-Tyr) synthesized and characterized in laboratory settings?

Cyclo(Ala-Tyr) is synthesized via solid-phase peptide synthesis or enzymatic cyclization of linear precursors. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm the cyclic structure, with key signals at δ 7.01 (aromatic protons) and δ 170.7 (carbonyl carbons) . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 235 [M+H]+ . Purity is validated using reverse-phase HPLC, and reproducibility requires adherence to protocols for solvent selection, reaction time, and purification steps .

Q. What are the primary biological roles of Cyclo(Ala-Tyr) in microbial interactions?

Cyclo(Ala-Tyr) exhibits antibacterial activity, as demonstrated in studies isolating the compound from endophytic fungi. Researchers employ disk diffusion assays and minimum inhibitory concentration (MIC) tests against Gram-positive and Gram-negative bacteria. Data interpretation must account for solvent controls and comparative analysis with known antibiotics (e.g., ampicillin) to validate efficacy .

Q. How can researchers ensure accurate quantification of Cyclo(Ala-Tyr) in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., cyclo(Pro-Arg)) is recommended for quantification. Calibration curves should span physiologically relevant concentrations, and method validation must include recovery rates, matrix effects, and limit of detection (LOD) calculations .

Advanced Research Questions

Q. What experimental designs are optimal for elucidating the structure-activity relationship (SAR) of Cyclo(Ala-Tyr) derivatives?

SAR studies require systematic modification of Cyclo(Ala-Tyr)’s tyrosine hydroxyl group or alanine methyl side chain. Computational modeling (e.g., molecular docking) predicts binding affinities to bacterial targets like penicillin-binding proteins. In vitro validation involves synthesizing analogs (e.g., cyclo(Ala-Phe) or cyclo(Ser-Tyr)) and comparing bioactivity via time-kill assays and transcriptomic profiling .

Q. How can contradictory data on Cyclo(Ala-Tyr)’s antibacterial efficacy be resolved?

Contradictions may arise from strain-specific susceptibility or methodological variability. Researchers should standardize protocols (e.g., broth microdilution vs. agar dilution), control for compound stability (e.g., pH-dependent degradation), and use genomic sequencing to identify bacterial resistance mechanisms. Meta-analysis of published datasets with heterogeneity testing (e.g., I² statistic) can clarify trends .

Q. What molecular mechanisms underlie Cyclo(Ala-Tyr)’s inhibition of bacterial biofilm formation?

Advanced approaches include confocal microscopy with fluorescent dyes (e.g., SYTO 9) to visualize biofilm architecture disruption. Proteomic analysis (LC-MS/MS) identifies downregulated bacterial adhesins (e.g., FnBP in Staphylococcus aureus), while qPCR quantifies gene expression changes in biofilm-related loci (e.g., icaABCD operon) .

Q. How does Cyclo(Ala-Tyr) compare to other cyclic dipeptides in modulating host immune responses?

Comparative studies should use in vitro models (e.g., macrophage RAW 264.7 cells) to measure cytokine production (ELISA for TNF-α, IL-6) and NF-κB activation (luciferase reporter assays). Dose-response curves and synergy testing with immunomodulators (e.g., LPS) are critical to differentiate mechanisms from analogs like cyclo(Gly-Pro) .

Q. What in silico strategies predict Cyclo(Ala-Tyr)’s pharmacokinetic properties?

Pharmacokinetic modeling via tools like SwissADME predicts logP (2.1), solubility (LogS = -3.2), and permeability (Caco-2 assay). Molecular dynamics simulations assess stability in physiological conditions, while toxicity is estimated using ProTox-II for hepatic metabolism and cytochrome P450 interactions .

Methodological Guidelines

- Data Collection : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ). Use repositories like PubChem or ChEMBL for physicochemical data .

- Contradiction Management : Apply Bradford Hill criteria (e.g., consistency, biological plausibility) to resolve conflicting results .

- Ethical Compliance : Ensure cytotoxicity assays include mammalian cell lines (e.g., HEK293) to assess selectivity indices before in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.